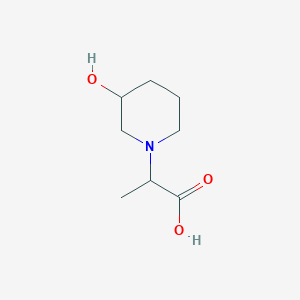

2-(3-Hydroxypiperidin-1-yl)propanoic acid

Description

2-(3-Hydroxypiperidin-1-yl)propanoic acid (CAS: 1250725-86-0) is an organic compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol. Its IUPAC name reflects its structure: a propanoic acid backbone substituted with a 3-hydroxypiperidine ring at the second carbon. Key identifiers include PubChem CID 60702626 and MDL Number MFCD14647096 . Current safety data for this compound are unavailable, though it is cataloged as a research chemical .

Properties

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(8(11)12)9-4-2-3-7(10)5-9/h6-7,10H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVZGNGETOPZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Route

The synthesis proceeds through the following key steps:

- Starting Materials: A chiral epoxyaziridine (compound 2) and an α-amino ester (compound 3) derived from natural amino acids such as L-valine or L-alanine.

- Catalysis: The reaction is catalyzed by Lewis acids, with ytterbium triflate (Yb(OTf)₃) showing superior catalytic activity compared to lithium perchlorate (LiClO₄) or lithium triflate (LiOTf).

- Reaction Mechanism: The amino group of the α-amino ester nucleophilically attacks the less hindered carbon of the epoxide ring in the epoxyaziridine, leading to ring opening and formation of an amino alcohol intermediate (compound 11). Subsequently, intramolecular nucleophilic attack on the aziridine ring results in cyclization to the hydroxypiperidine ring (compound 1) (Scheme 2).

Detailed Reaction Conditions and Outcomes

| Entry | Product (R group) | Catalyst | Catalyst Equiv. | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-(3-Hydroxypiperidin-1-yl)propanoic acid (i-Pr) | LiClO₄ | 1.0 | 96 | 48 |

| 2 | Same as above | LiOTf | 1.0 | 96 | 52 |

| 3 | Same as above | Yb(OTf)₃ | 1.0 | 96 | 100 |

| 4 | This compound (MeO₂CCH₂) | Yb(OTf)₃ | 1.0 | 96 | 100 |

| 5 | Same as entry 3 | Yb(OTf)₃ | 0.1 | 96 | 98 |

Table 1: Catalyst effect on the amino cyclization process to form this compound and analogs.

- The use of ytterbium triflate at stoichiometric or catalytic amounts (10 mol%) significantly improves the yield and reduces reaction time compared to lithium salts.

- Reaction monitoring by HPLC and ESI-MS confirms the sequential formation of the amino alcohol intermediate followed by cyclization to the piperidine product.

- The reaction proceeds with total chemo- and regioselectivity, as evidenced by the exclusive formation of the desired piperidine without side products.

Mechanistic Insights

- The epoxide ring opening is the initial step, catalyzed by the Lewis acid, which activates the oxirane for nucleophilic attack by the amino group of the α-amino ester.

- The intermediate amino alcohol (compound 11) is isolated transiently and then undergoes intramolecular nucleophilic attack on the aziridine ring, forming the piperidine ring with the hydroxyl group at the 3-position.

- The stereochemistry of the product is controlled by the chiral centers present in the epoxyaziridine and the α-amino ester, resulting in enantiopure products with defined absolute configurations (2S, 3’S, 4’R, 5’S).

Analytical and Structural Characterization

- The products are characterized by HPLC, showing distinct retention times for intermediates and final piperidines.

- Mass spectrometry confirms molecular weights consistent with the target compounds.

- Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY and NOESY experiments, establishes the stereochemical configuration and confirms the ring structure.

- The coupling constants and correlations observed in NMR are consistent with six-membered piperidine rings bearing hydroxyl substituents.

Advantages and Research Findings

- This preparation method offers a direct and efficient route to this compound with high enantiomeric purity.

- The use of Lewis acid catalysis, particularly ytterbium triflate, enhances reaction rates and yields.

- The methodology avoids lengthy multi-step syntheses previously reported, which had low overall yields (~7-8%) and complex conditions.

- The approach is versatile and applicable to various α-amino esters, enabling synthesis of a range of trisubstituted piperidines with potential biological activity.

Summary Table: Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | Chiral epoxyaziridine and α-amino esters derived from natural amino acids |

| Catalysts | Ytterbium triflate (best), lithium perchlorate, lithium triflate |

| Solvent | Acetonitrile |

| Reaction Time | 24 to 192 hours depending on substrate and catalyst |

| Yield | Up to 100% with Yb(OTf)₃ catalyst |

| Selectivity | Complete chemo- and regioselectivity |

| Mechanism | Sequential epoxide ring opening followed by aziridine ring intramolecular cyclization |

| Stereochemistry Control | Enantiopure products with defined absolute configurations |

| Analytical Techniques | HPLC, ESI-MS, 1H NMR, COSY, NOESY |

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Hydroxypiperidin-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share a propanoic acid core but differ in substituents, impacting physicochemical properties and applications:

Table 1: Key Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Notable Features |

|---|---|---|---|---|

| 2-(3-Hydroxypiperidin-1-yl)propanoic acid | C₈H₁₅NO₃ | 173.21 | 3-Hydroxypiperidine | Hydroxyl group enhances polarity |

| 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | C₇H₉NO₄ | 171.15* | 2,5-Dioxopyrrolidine | Keto groups increase reactivity |

| 3-(4-Phenylpiperazin-1-yl)propanoic acid | C₁₃H₁₇N₂O₂ | 245.29† | 4-Phenylpiperazine | Aromaticity increases lipophilicity |

| 3-Phenyl-2-(piperidin-1-yl)propanoic acid | C₁₄H₁₉NO₂ | 233.31 | Phenyl + piperidine | Hydrophobic phenyl substituent |

| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 | Pyridin-3-yl + amino group | Amino acid analog |

*Note: Molecular weight for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is recalculated due to a discrepancy in (reported as 17, likely typographical). †Calculated based on molecular formula.

Functional Implications of Substituents

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid: The dioxopyrrolidine ring introduces two ketone groups, which may enhance electrophilicity and participation in cycloaddition reactions. Safety data indicate hazards such as skin/eye irritation and respiratory sensitization .

This compound is used in pharmacological research (e.g., neurotransmitter receptor studies) .

3-Phenyl-2-(piperidin-1-yl)propanoic acid: The absence of a hydroxyl group and presence of a phenyl ring reduce solubility in aqueous environments. Applications include synthetic intermediates in drug discovery .

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid: The pyridine and amino groups mimic natural amino acids, making it a candidate for enzyme inhibition studies or peptide synthesis .

Research and Application Context

- Safety Profiles: While this compound lacks safety data, analogs like 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid require stringent handling due to irritant properties .

Biological Activity

2-(3-Hydroxypiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group and a propanoic acid moiety. Its molecular formula is C₇H₁₃N₁O₃, indicating the presence of nitrogen and oxygen which are crucial for its biological interactions.

Enzyme Interactions

The compound has been investigated for its interactions with various enzymes, particularly in the context of neurotransmitter modulation. It has shown potential as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various tissues .

The mechanisms through which this compound exerts its effects include:

- Binding Affinity : The compound binds to the active sites of specific enzymes, altering their activity.

- Signal Transduction : It may influence intracellular signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study involving animal models demonstrated that treatment with this compound resulted in significant neuroprotective effects against induced oxidative stress. The findings suggested that the compound could enhance cognitive function by preserving neuronal integrity through its antioxidant properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(3-Hydroxypiperidin-1-yl)propanoic acid?

- Answer : Synthesis typically involves coupling reactions between piperidine derivatives and propanoic acid precursors. For example, nucleophilic substitution or amide bond formation using coupling agents like EDC/HOBt can yield the target compound. Characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity. Researchers should also monitor reaction conditions (e.g., pH, temperature) to optimize yield and minimize side products .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles during handling. Avoid inhalation of dust by working in a fume hood. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can establish shelf-life parameters .

Q. What analytical techniques are suitable for characterizing this compound and assessing purity?

- Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : H NMR (in DO or CDCl) to confirm hydroxyl and piperidine protons; FT-IR for functional group analysis (e.g., -OH stretch at 3200–3600 cm).

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H] ≈ 204.1 g/mol).

Impurity profiling can reference pharmacopeial standards for propanoic acid derivatives .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or enantiomeric impurities. Researchers should:

- Replicate studies under standardized protocols.

- Perform dose-response curves to assess potency thresholds.

- Use LC-MS to identify potential metabolites or degradation products interfering with activity .

Q. What experimental strategies elucidate the mechanism of action of this compound in biochemical pathways?

- Answer :

- Enzyme Kinetics : Measure inhibition constants () using Lineweaver-Burk plots.

- Molecular Docking : Predict binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- Isotopic Labeling : C-labeled analogs can track metabolic pathways in cell cultures.

- Gene Knockout Models : CRISPR-Cas9-modified cell lines can validate target specificity .

Q. How can enantiomeric purity be assessed, and what impact does it have on pharmacological activity?

- Answer :

- Chiral Chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol mobile phase to separate enantiomers.

- Circular Dichroism (CD) : Compare optical rotation with reference standards.

Enantiomeric impurities as low as 1% can alter receptor binding affinity. For example, (R)-enantiomers may exhibit 10-fold higher activity than (S)-forms in some kinase assays .

Data Contradiction Analysis

Q. How to address inconsistencies in reported spectroscopic data (e.g., NMR shifts)?

- Answer : Variations may stem from solvent effects, concentration, or pH. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.